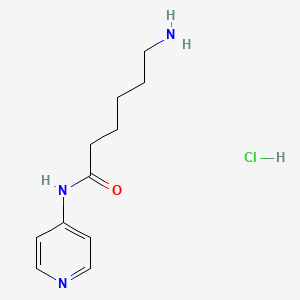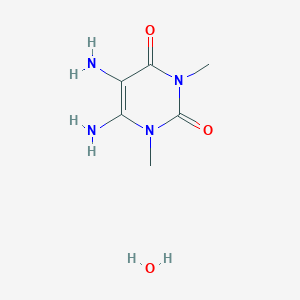
Iodonitrotetrazolium chloride
描述
作用机制
Target of Action
Iodonitrotetrazolium chloride (INT) primarily targets dehydrogenases , a class of enzymes involved in the oxidation of biological molecules . These enzymes play a crucial role in various metabolic processes, including the electron transport chain, a key component of cellular respiration .
Mode of Action
INT acts as an artificial electron acceptor in colorimetric assays . It is reduced by dehydrogenases to form a water-insoluble violet-colored dye or indicator known as iodonitrotetrazolium formazan . This reduction process is often used to measure the activity of dehydrogenases, with the formation of the colored formazan product serving as a visible indicator of enzyme activity .
Biochemical Pathways
The primary biochemical pathway affected by INT is the electron transport chain . Dehydrogenases, the targets of INT, are integral to this pathway, facilitating the transfer of electrons from electron donors to electron acceptors . By acting as an artificial electron acceptor, INT can disrupt this process, thereby affecting cellular respiration .
Pharmacokinetics
Its solubility in water and methanol suggests that it could be absorbed and distributed in biological systems, but further studies would be needed to confirm this.
Result of Action
The reduction of INT by dehydrogenases results in the formation of iodonitrotetrazolium formazan , a violet-colored dye . This color change provides a visual indication of dehydrogenase activity and, by extension, cellular respiration . It’s worth noting that int is also toxic to prokaryotes , suggesting that it could have cytotoxic effects in certain contexts.
Action Environment
The action of INT is likely influenced by various environmental factors. For instance, its solubility could affect its bioavailability and therefore its efficacy as an electron acceptor . Additionally, INT should be used only in well-ventilated areas or outdoors due to its potential to cause respiratory irritation
生化分析
Biochemical Properties
Iodonitrotetrazolium chloride is used in colorimetric assays . It acts as an electron acceptor in these assays and can be utilized to determine the concentration of protein in a solution . It can be reduced by succinate dehydrogenase to furazan . The formation of furazan can be measured by absorbance at 490 nm .
Cellular Effects
This compound has been used for the staining of cells . It has been used as a coupling agent in the enzymatic assay of D-arabinitol . It is also toxic to prokaryotes .
Molecular Mechanism
The molecular mechanism of this compound involves its reduction to iodonitrotetrazolium formazan, a water-insoluble violet-colored dye or indicator . This reduction is used for the colorimetric assay of various dehydrogenases .
Temporal Effects in Laboratory Settings
The reduction of this compound in the presence of a Bacillus subtilis suspension in a physiological solution can be described using chemical kinetics equations . The effective kinetic parameters are determined and the role of the diffusion of this compound in the process of its reduction involving bacterial cell components is described .
Metabolic Pathways
This compound is involved in the metabolic pathway of succinate dehydrogenase, where it gets reduced to furazan . This reaction is used in colorimetric assays to determine the concentration of protein in a solution .
Transport and Distribution
Its reduction involving bacterial cell components suggests that it may interact with certain cellular components .
准备方法
Synthetic Routes and Reaction Conditions
Iodonitrotetrazolium chloride is synthesized through a series of chemical reactions involving the introduction of iodine and nitro groups into a tetrazolium ring. The process typically involves the reaction of tetrazolium salts with iodophenyl and nitrophenyl compounds under controlled conditions. The reaction is carried out in the presence of suitable solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for efficiency, with precise control over reaction parameters such as temperature, pressure, and pH. The final product is purified through crystallization and filtration to achieve the desired quality standards .
化学反应分析
Types of Reactions
Iodonitrotetrazolium chloride undergoes several types of chemical reactions, including:
Reduction: It is reduced to iodonitrotetrazolium formazan, a water-insoluble violet dye.
Oxidation: Although less common, it can participate in oxidation reactions under specific conditions.
Substitution: It can undergo substitution reactions where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Commonly involves dehydrogenases and other reducing agents in the presence of suitable buffers.
Oxidation: Requires strong oxidizing agents and controlled conditions.
Substitution: Involves nucleophiles such as halides or other anions in polar solvents.
Major Products Formed
Reduction: Iodonitrotetrazolium formazan.
Oxidation: Various oxidized derivatives depending on the specific conditions.
Substitution: Substituted tetrazolium salts with different anions.
科学研究应用
Iodonitrotetrazolium chloride is widely used in scientific research due to its versatility in various assays:
Biochemistry: Used as an electron acceptor in colorimetric assays to measure dehydrogenase activity.
Microbiology: Employed to assess microbial respiration and viability by measuring the reduction of the compound to formazan.
Medicine: Utilized in diagnostic assays to detect enzyme activity in clinical samples.
Environmental Science: Applied in soil and water testing to evaluate microbial activity and contamination levels.
相似化合物的比较
Similar Compounds
Triphenyltetrazolium chloride: Another tetrazolium salt used in similar assays but with different spectral properties.
Nitroblue tetrazolium chloride: Used in assays to detect superoxide production.
Methylthiazolyldiphenyl-tetrazolium bromide (MTT): Commonly used in cell viability assays.
Uniqueness
Iodonitrotetrazolium chloride is unique due to its specific reduction properties and the distinct violet color of its formazan product. This makes it particularly useful in assays where clear visual differentiation is required. Additionally, its sensitivity to various dehydrogenases makes it a versatile tool in biochemical and microbiological research .
属性
IUPAC Name |
2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazol-3-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13IN5O2.ClH/c20-15-6-8-16(9-7-15)23-21-19(14-4-2-1-3-5-14)22-24(23)17-10-12-18(13-11-17)25(26)27;/h1-13H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORABGDXCIBAFL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)I.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClIN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30932744 | |
| Record name | Iodonitrotetrazolium violet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow powder; [Alfa Aesar MSDS] | |
| Record name | Iodonitrotetrazolium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/14909 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
146-68-9, 298-94-2 | |
| Record name | Iodonitrotetrazolium violet | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146-68-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodonitrotetrazolium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146689 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodonitrotetrazolium chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89168 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC27620 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27620 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-Tetrazolium, 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodonitrotetrazolium violet | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30932744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.161 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IODONITROTETRAZOLIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XY3JA5594E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(3,4-dimethoxyphenyl)methyl]-2-morpholin-4-ium-4-ylethanamine;chloride](/img/structure/B7854954.png)
![[(4-amino-1,2,4-triazol-3-yl)amino]azanium;chloride](/img/structure/B7854972.png)

![3-[1-(2,3-Dimethoxyphenyl)but-3-enylamino]propan-1-ol;hydron;chloride](/img/structure/B7854983.png)

![[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]azanium;chloride](/img/structure/B7854998.png)

![2-(1H-benzo[d]imidazol-2-yl)quinoline hydrate](/img/structure/B7855006.png)

![[4-(4-Azaniumyl-2-methylphenyl)-3-methylphenyl]azanium;dichloride;hydrate](/img/structure/B7855013.png)

![[(5-Methyl-1h-pyrazol-4-yl)methyl]amine dihydrobromide](/img/structure/B7855046.png)

